![molecular formula C11H17N3O B1277312 2-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 6725-13-9](/img/structure/B1277312.png)

2-amino-N-[2-(dimethylamino)ethyl]benzamide

Descripción general

Descripción

2-Amino-N-[2-(Dimethylamino)ethyl]benzamide, also known as 2-Amino-N-benzamide or 2-Aminobenzamide, is an organic compound belonging to the class of amides. It is a white crystalline solid with a molecular formula of C8H13N3O. 2-Aminobenzamide has a wide range of applications in the field of science, ranging from its use as a pharmaceutical intermediate to its use in biochemical and physiological research.

Aplicaciones Científicas De Investigación

Environmental Remediation

The compound’s derivative, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), has been utilized for Cr(VI) adsorption in environmental remediation efforts. The polymer exhibits pH and temperature-responsive behavior, making it highly efficient for the removal of heavy metals from natural environments . This is particularly valuable for treating wastewater and mitigating pollution.

Drug Delivery Systems

PDMAEMA has been explored for its potential in drug delivery systems , especially for cancer therapy. Its ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA makes it suitable for gene delivery. Moreover, its amphiphilic nature allows for the formation of micelles that can be loaded with drugs, such as quercetin, for targeted therapy .

Polymer Synthesis

In polymer chemistry, the compound serves as a building block for creating complex polymers. For instance, it’s used in the synthesis of sixteen-arm star-shaped polymers through atom transfer radical polymerization (ATRP), which can lead to the development of new materials with unique properties .

Biomedical Applications

The cationic charge of PDMAEMA enables it to interact with mucosal membranes, making it a candidate for mucosal drug delivery systems. It has been used to create crosslinked nanogels loaded with therapeutic agents like pilocarpine hydrochloride for ocular applications and doxorubicin for anticancer therapy .

Gene Therapy

Due to its positive charge, PDMAEMA can form complexes with DNA and RNA, which is advantageous for gene therapy applications. It can be used to deliver genetic material into cells, potentially treating genetic disorders or modifying gene expression for therapeutic purposes .

Nanotechnology

The compound’s derivatives are instrumental in nanotechnology, particularly in the creation of nanocarriers for simultaneous drug and gene co-delivery. This dual functionality is expected to significantly improve the efficacy of treatments, especially in combating diseases like cancer .

Catalysis

In the field of catalysis, derivatives of the compound are used as ligands in atom transfer radical polymerization (ATRP), facilitating the creation of telechelic polymers. These polymers have end-groups that can be further modified, leading to a wide range of applications in material science .

Sensory Materials

The responsiveness of PDMAEMA to pH and temperature changes allows for the development of sensory materials that can detect environmental changes. These materials have potential applications in creating smart coatings and sensors that react to external stimuli .

Propiedades

IUPAC Name |

2-amino-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPZJFGQJWXHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398708 | |

| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(dimethylamino)ethyl]benzamide | |

CAS RN |

6725-13-9 | |

| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6725-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

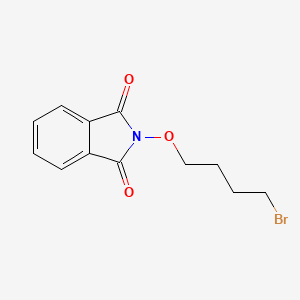

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)